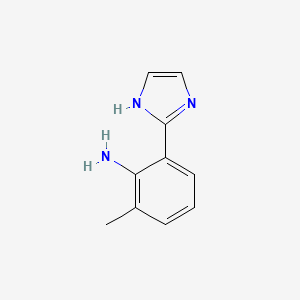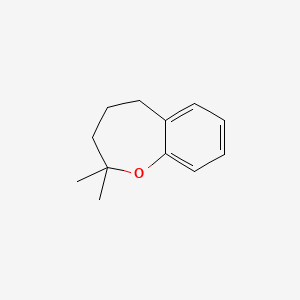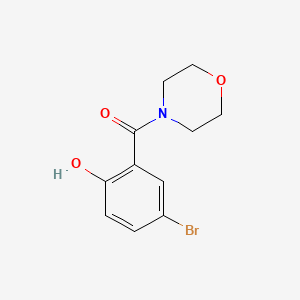
2-chloro-N-(2,5-dimethoxyphenyl)-N-methylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,5-dimethoxyphenyl)-N-methylquinazolin-4-amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound belongs to the quinazoline family, which is characterized by a fused benzene and pyrimidine ring system. The presence of chloro, dimethoxyphenyl, and methyl groups in its structure contributes to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,5-dimethoxyphenyl)-N-methylquinazolin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethoxyphenyl Group: This step involves the coupling of the dimethoxyphenyl group to the quinazoline core, which can be achieved through nucleophilic aromatic substitution reactions.
Methylation: The final step involves the methylation of the amine group using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(2,5-dimethoxyphenyl)-N-methylquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, nucleophilic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-chloro-N-(2,5-dimethoxyphenyl)-N-methylquinazolin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2,5-dimethoxyphenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparaison Avec Des Composés Similaires
2-chloro-N-(2,5-dimethoxyphenyl)-N-methylquinazolin-4-amine can be compared with other similar compounds, such as:
2-chloro-N-(2,5-dimethoxyphenyl)acetamide: Shares the dimethoxyphenyl and chloro groups but differs in the core structure.
N-methylquinazolin-4-amine: Lacks the chloro and dimethoxyphenyl groups, resulting in different chemical properties and reactivity.
2,5-dimethoxyphenyl derivatives: Compounds with similar substituents but different core structures, leading to variations in biological activities and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the quinazoline core, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
827030-71-7 |
|---|---|
Formule moléculaire |
C17H16ClN3O2 |
Poids moléculaire |
329.8 g/mol |
Nom IUPAC |
2-chloro-N-(2,5-dimethoxyphenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O2/c1-21(14-10-11(22-2)8-9-15(14)23-3)16-12-6-4-5-7-13(12)19-17(18)20-16/h4-10H,1-3H3 |
Clé InChI |
QGDAWZDGEQZCJD-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(C=CC(=C1)OC)OC)C2=NC(=NC3=CC=CC=C32)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methanesulfonamide, N-[5-(1,1-dimethylethyl)-2-methoxy-3-nitrophenyl]-](/img/structure/B8727081.png)
![N-[(4-fluorophenyl)methyl]-3-methylthiophene-2-carboxamide](/img/structure/B8727086.png)




![2-[(4-chlorophenyl)methyl]cyclohexan-1-one](/img/structure/B8727131.png)


